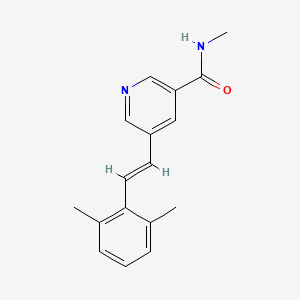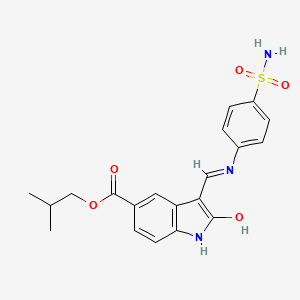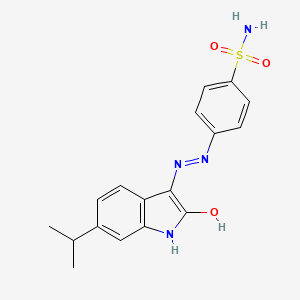![molecular formula C23H21N7 B10755357 4-N-(2-benzyl-3H-benzimidazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B10755357.png)
4-N-(2-benzyl-3H-benzimidazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW301888X is a kinase inhibitor that has garnered attention due to its potential as a host-directed therapy against intracellular bacteria. Specifically, it has been investigated for its efficacy against pathogens like Salmonella Typhimurium (Stm) and Mycobacterium tuberculosis (Mtb) . These bacteria significantly impact global health, causing millions of infections and deaths annually.
Preparation Methods
Industrial Production:: As of now, there is no documented industrial-scale production method for GW301888X. Its use primarily lies in research and development.
Chemical Reactions Analysis
GW301888X likely undergoes various chemical reactions, although precise details are scarce. Common reactions could include oxidation, reduction, and substitution. Reagents and conditions would depend on the specific reaction type. Major products formed from these reactions remain to be elucidated.
Scientific Research Applications
GW301888X’s applications span multiple fields:
Chemistry: It serves as a valuable tool for studying kinase inhibition and cellular signaling pathways.
Biology: Researchers explore its impact on cellular processes, including cell growth, differentiation, and survival.
Medicine: Its potential as a host-directed therapy against intracellular bacteria holds promise.
Industry: While not yet used industrially, its kinase inhibition properties may inspire drug development.
Mechanism of Action
GW301888X likely exerts its effects by inhibiting specific kinases. These molecular targets and associated pathways need further investigation. For example, it may interfere with critical signaling cascades involved in bacterial survival within host cells.
Comparison with Similar Compounds
GW301888X belongs to a set of kinase inhibitors, including GW296115X. Its uniqueness lies in its specific kinase targets and potential host-directed effects. Similar compounds include GSK1379738A and GSK1379760A, which also exhibit activity against intracellular bacteria .
Properties
Molecular Formula |
C23H21N7 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-N-(2-benzyl-3H-benzimidazol-5-yl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H21N7/c1-30(2)22-12-17-20(13-24-22)25-14-26-23(17)27-16-8-9-18-19(11-16)29-21(28-18)10-15-6-4-3-5-7-15/h3-9,11-14H,10H2,1-2H3,(H,28,29)(H,25,26,27) |
InChI Key |
RCDUEGIHNAMABT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)N=C(N4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-2-(2,6-dimethyl-4-pyridin-2-ylphenyl)ethenyl]-5-(2H-tetrazol-5-yl)pyridine;hydrochloride](/img/structure/B10755275.png)
![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;sulfuric acid](/img/structure/B10755283.png)

![5-[(E)-2-(2,6-diethylphenyl)ethenyl]-N-methylpyridine-3-carboxamide](/img/structure/B10755311.png)

![3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B10755331.png)
![5-Bromo-3-(5-bromo-6-hydroxy-2''-methoxy-biphenyl-3-ylmethylene)-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B10755336.png)
![3,5-dimethyl-4-[(E)-2-[5-(2H-tetrazol-5-yl)pyridin-3-yl]ethenyl]phenol;hydrochloride](/img/structure/B10755340.png)
![5-(2-amino-1,3-thiazol-4-yl)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B10755346.png)
![2-methoxy-4-[(2-{5H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)methyl]phenol](/img/structure/B10755352.png)

![5-[2-(4-Hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B10755365.png)

![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B10755381.png)
